8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Description
8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound featuring a fused imidazo[1,2-a][1,8]naphthyridine core substituted with two trifluoromethyl (CF₃) groups at positions 2 and 4, and a 4-methylphenyl moiety at position 6. The CF₃ groups enhance metabolic stability and electron-deficient character, while the 4-methylphenyl group contributes hydrophobicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
8-(4-methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6N3/c1-10-2-4-11(5-3-10)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPJUJQZTUVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a complex heterocyclic compound with diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C19H11F6N3
- Molecular Weight: 395.3 g/mol
- CAS Number: 691869-98-4
This compound features a unique structure characterized by two trifluoromethyl groups and a para-methylphenyl substituent on the imidazo[1,2-a][1,8]naphthyridine core. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- In vitro Studies: The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism appears to involve the inhibition of key signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a][1,8]naphthyridine exhibit notable antimicrobial properties:
- Bacterial Inhibition: Studies have reported that this compound shows effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.
- Fungal Activity: The compound also displays antifungal properties, making it a candidate for further exploration in treating fungal infections.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition: It has been reported to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation. For example, it has been shown to affect cyclooxygenase (COX) enzymes crucial for inflammatory responses.
Case Studies
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions: Starting from suitable precursors that undergo cyclization to form the imidazo core.
- Substitution Reactions: Introduction of trifluoromethyl groups via nucleophilic substitution reactions.
- Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions for attaching the para-methylphenyl group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The 8-position substituent on the imidazo[1,2-a][1,8]naphthyridine core is critical for modulating biological activity and physicochemical properties. Key analogs are compared below:
*Calculated based on structural analogs.
Key Observations:
- Bioactivity : RO8191’s 1,3,4-oxadiazole substituent enables interferon receptor binding, highlighting substituent-driven target specificity .
- Synthetic Flexibility : The 8-position accommodates diverse groups (e.g., pyridyl, oxadiazolyl), enabling tailored drug design .
Mechanism-Specific Insights:
- RO8191: Induces interferon signaling without direct antiviral action, suggesting immunomodulatory applications .
- Carboxylic Acid Derivatives : Often used as intermediates for amide/ester prodrugs to improve bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine, and how can yield be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves cyclization of 7-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine with brominated ketones (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone) under reflux in solvents like tert-butanol . Yield optimization requires:
- Stepwise reagent addition : Incremental addition of reactive intermediates to avoid side reactions (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone added in two batches to ensure consumption) .
- Purification : Reverse-phase column chromatography for isolating high-purity products (e.g., 28% yield achieved after purification) .
- Microwave-assisted synthesis : Alternative methods (e.g., for related naphthyridines) reduce reaction time and improve regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl groups at C2/C4 and methylphenyl at C8) .
- HPLC-MS : Retention time (<2 min) and molecular ion peaks (e.g., [M+H]+ at m/z 400.8) validate molecular weight and purity .
- X-ray crystallography : For solid-state structural confirmation (e.g., planar geometry observed in similar imidazo-naphthyridines) .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Electronic effects : Trifluoromethyl groups stabilize intermediates via strong σ-withdrawing and π-donating effects, enhancing electrophilic substitution reactivity at the imidazo-naphthyridine core .
- Biological target interactions : These groups increase lipophilicity, improving membrane permeability. Computational docking (e.g., with I-IFN receptors) can model binding affinity .
- Experimental validation : Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with enzymes like topoisomerase I, which are inhibited by structurally related naphthyridines .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?
- Methodological Answer :
- Target-specific assays : Conduct parallel studies using standardized models (e.g., HCV entry inhibition assays vs. TNF-α suppression in macrophages) to isolate mechanisms .
- Structural analogs : Compare activity of derivatives lacking the 4-methylphenyl group to determine if anti-inflammatory effects are scaffold-dependent .
- Data normalization : Use internal controls (e.g., IC50 values against reference compounds like RO8191, a related I-IFN agonist) to benchmark potency .
Q. What strategies are effective for modifying the imidazo-naphthyridine core to enhance metabolic stability?
- Methodological Answer :
- Functional group replacement : Substitute the 4-methylphenyl group with electron-deficient aromatics (e.g., pyridyl sulfones) to reduce oxidative metabolism .
- Deuterium incorporation : Replace metabolically labile hydrogen atoms (e.g., in methyl groups) to slow CYP450-mediated degradation .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve bioavailability, as demonstrated in related naphthyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
